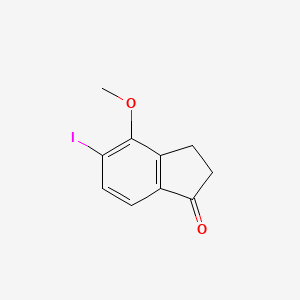![molecular formula C16H18N4O B11840412 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide CAS No. 827318-38-7](/img/structure/B11840412.png)
3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbutanoic acid with 2-(1h-pyrazol-4-yl)-1h-indole under dehydrating conditions. The reaction is often catalyzed by agents such as acetic anhydride and sodium acetate . The process may also involve the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-Methyl-2-(3,4,5-tribromo-1H-pyrazol-1-yl)butanamide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to these similar compounds, 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide stands out due to its unique combination of pyrazole and indole moieties. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
827318-38-7 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)6-16(21)20-14-5-3-4-13-12(14)7-15(19-13)11-8-17-18-9-11/h3-5,7-10,19H,6H2,1-2H3,(H,17,18)(H,20,21) |
InChI Key |
AWMVEABMPHEVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)




![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)

![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)



